

ML-SA5: A Potent TRPML1 Channel Agonist for Research and Drug Development

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Compound of Interest

Compound Name: ML-SA5

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

ML-SA5 is a potent and specific synthetic agonist of the Transient Receptor Potential Mucolipin 1 (TRPML1) channel, a crucial lysosomal cation channel. Its ability to modulate lysosomal calcium signaling has positioned it as a valuable tool in fundamental research and a potential therapeutic agent for a range of pathologies, including lysosomal storage disorders, neurodegenerative diseases, and certain cancers. This technical guide provides a comprehensive overview of **ML-SA5**, focusing on its mechanism of action, associated signaling pathways, quantitative data from key experiments, and detailed experimental protocols. The information presented herein is intended to equip researchers and drug development professionals with the necessary knowledge to effectively utilize **ML-SA5** in their studies.

Introduction to TRPML1 and ML-SA5

Transient Receptor Potential Mucolipin 1 (TRPML1), encoded by the MCOLN1 gene, is a non-selective cation channel primarily localized to the membranes of late endosomes and lysosomes.[1] It plays a vital role in maintaining lysosomal homeostasis, including regulating lysosomal pH, facilitating vesicular trafficking, and mediating lysosomal exocytosis.[2][3] Dysfunctional TRPML1 is associated with the lysosomal storage disorder mucopolipidosis type IV (MLIV), characterized by severe neurodegeneration and psychomotor retardation.[3]

ML-SA5 is a small molecule agonist that potently activates TRPML1, inducing the release of cations, primarily Ca^{2+} , from the lysosome into the cytosol.[4] This activity modulates numerous downstream cellular processes, making **ML-SA5** a powerful pharmacological tool for investigating TRPML1 function and a promising candidate for therapeutic development.

Mechanism of Action and Signaling Pathways

ML-SA5 directly binds to and activates the TRPML1 channel, leading to an increase in its open probability and subsequent cation efflux from the lysosome. The primary signaling event following TRPML1 activation by **ML-SA5** is the release of lysosomal Ca^{2+} into the cytoplasm. This localized Ca^{2+} signal initiates a cascade of downstream events, most notably the activation of the transcription factor EB (TFEB) signaling pathway.

The TRPML1-TFEB Signaling Pathway

The activation of TFEB by **ML-SA5**-induced TRPML1-mediated Ca^{2+} release is a critical signaling axis. Cytosolic Ca^{2+} activates the phosphatase calcineurin, which dephosphorylates TFEB. Dephosphorylated TFEB then translocates from the cytoplasm to the nucleus, where it promotes the expression of genes involved in lysosomal biogenesis, autophagy, and exocytosis. This positive feedback loop, where TRPML1 activation leads to increased TFEB activity and subsequent upregulation of lysosomal and autophagy genes, is a key mechanism by which **ML-SA5** exerts its cellular effects.



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Caption: **ML-SA5** activates the TRPML1-TFEB signaling pathway.

Quantitative Data

The potency of **ML-SA5** in activating TRPML1 has been quantified across various experimental platforms. The half-maximal effective concentration (EC50) is a key parameter for assessing its activity.

Parameter	Value	Cell Type / System	Method	Reference
EC50	285 nM	DMD Myocytes	Endosomal TRPML1 Current	
EC50	285 ± 144 nM	DMD Myoblasts	Whole-endolysosomal ML1 Currents	
EC50	0.5 µM	Not Specified	Automated Electrophysiology	
EC50	0.2-0.5 µM	Not Specified	Electrophysiology	

Experimental Protocols

Detailed methodologies are crucial for the reproducible application of **ML-SA5** in research. Below are representative protocols for key experiments.

Calcium Imaging Assay

This protocol outlines the measurement of cytosolic Ca²⁺ changes in response to **ML-SA5** using a fluorescent indicator.

Objective: To measure **ML-SA5**-induced Ca²⁺ release from lysosomes.

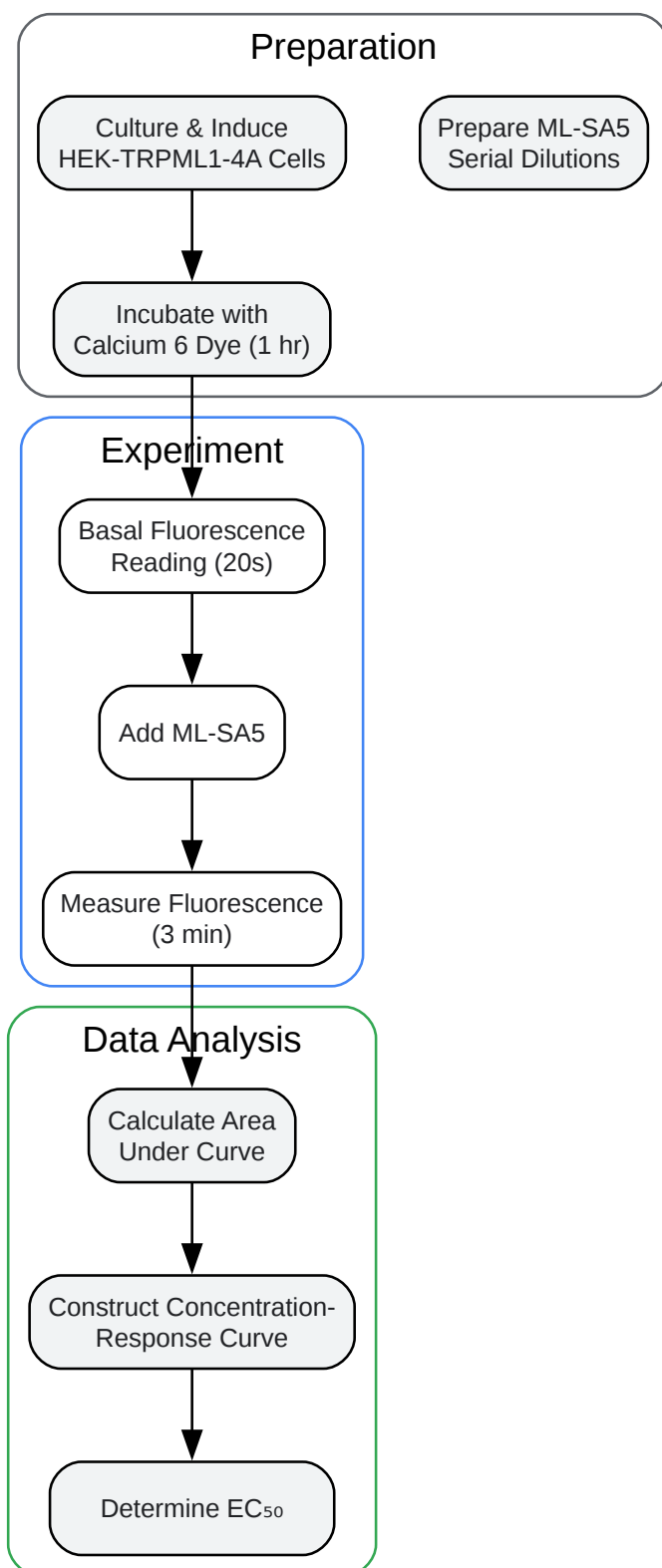
Materials:

- HEK293 cells stably expressing TRPML1 (e.g., HEK-TRPML1-4A)
- Culture medium (e.g., DMEM with 10% FBS)
- FLIPR Calcium 6 Assay Dye
- Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺, supplemented with 20 mM HEPES, pH 7.4

- **ML-SA5** stock solution (e.g., 30 mM in DMSO)
- Fluorescence plate reader (e.g., FLIPR Penta)

Procedure:

- Cell Culture: Culture HEK-TRPML1-4A cells in appropriate medium. Induce TRPML1 expression with doxycycline (0.25-1 µg/ml) 24-48 hours before the experiment.
- Dye Loading: Incubate cells with FLIPR Calcium 6 Assay Dye for 1 hour.
- Compound Preparation: Prepare serial dilutions of **ML-SA5** in HBSS to the desired final concentrations (e.g., 0.0003 to 10 µM). Ensure the final DMSO concentration is low (e.g., 0.1% or 0.3% v/v).
- Measurement:
 - Acquire a basal fluorescence reading for 20 seconds.
 - Add the **ML-SA5** solutions to the cells.
 - Measure the fluorescent response for 3 minutes after compound addition.
- Data Analysis: Calculate the area under the curve for each well and construct concentration-response curves to determine the EC50 value.



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Caption: Workflow for a fluorescence-based calcium imaging assay.

Electrophysiology Protocol (Automated Patch-Clamp)

This protocol describes the use of an automated patch-clamp system to measure TRPML1 currents activated by **ML-SA5**.

Objective: To directly measure the ion channel activity of TRPML1 in response to **ML-SA5**.

Materials:

- HEK293 cells expressing TRPML1
- Automated patch-clamp system (e.g., SyncroPatch 384 or Qube 384)
- Internal and external solutions (specific compositions vary, see below)
- **ML-SA5** stock solution (e.g., 30 mM in DMSO)

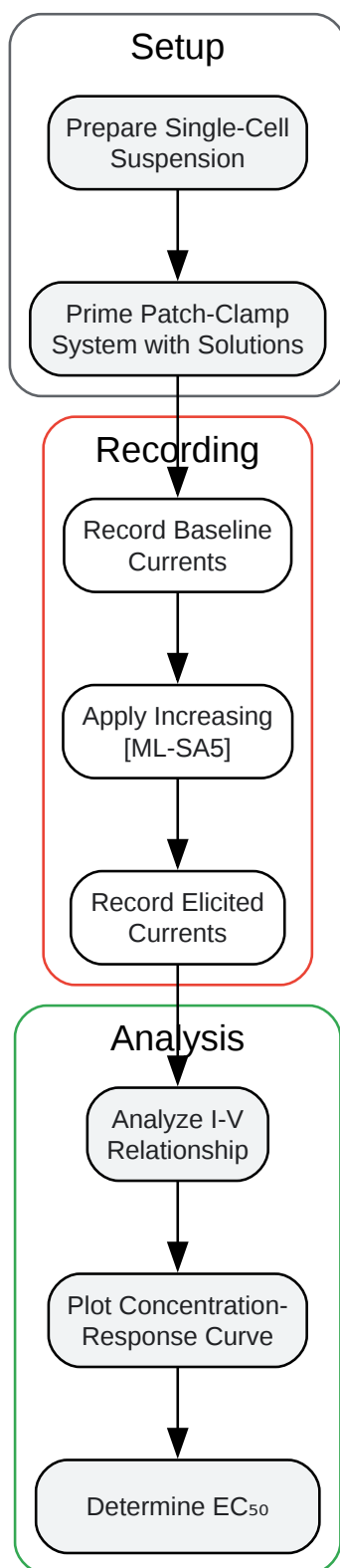
Solutions:

- External Solution (ECS): 140 mM NaCl, 13 mM KCl, 1 mM CaCl₂, 1 mM MgCl₂, 4 mM BaCl₂, 10 mM HEPES/MES, pH adjusted to 7.4 or 5.0.
- Internal Solution: Specific composition depends on the experimental goals, often K⁺-based.

Procedure:

- Cell Preparation: Harvest and prepare a single-cell suspension of TRPML1-expressing cells according to the manufacturer's protocol for the automated patch-clamp system.
- System Setup: Prime the system with internal and external solutions.
- Compound Application: Prepare a concentration range of **ML-SA5** (e.g., 0.01-10 μ M) in the external solution.
- Voltage Protocol: Apply a voltage ramp protocol to elicit TRPML1 currents. A typical protocol involves ramping the voltage from -100 mV to +100 mV over 190 ms from a holding potential of 0 mV.

- Recording: Record baseline currents, then apply increasing concentrations of **ML-SA5** and record the resulting currents.
- Data Analysis: Analyze the current-voltage relationship and plot the concentration-response curve to determine the EC50 of **ML-SA5**.



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Caption: General workflow for automated patch-clamp electrophysiology.

Applications in Research and Drug Development

ML-SA5 serves as a critical tool for:

- Investigating Lysosomal Biology: Elucidating the roles of TRPML1 and lysosomal Ca²⁺ signaling in cellular processes like autophagy and exocytosis.
- Disease Modeling: Studying the pathophysiology of lysosomal storage disorders and neurodegenerative diseases where TRPML1 function is implicated.
- Drug Discovery: Acting as a reference compound in high-throughput screening for novel TRPML1 modulators.
- Therapeutic Potential: Showing promise in preclinical models for conditions such as Duchenne muscular dystrophy by promoting muscle repair and reducing necrosis. It has also demonstrated anti-cancer activity in certain melanoma cell lines by inducing cell death.

Conclusion

ML-SA5 is a well-characterized, potent, and specific agonist of the TRPML1 channel. Its ability to modulate the TRPML1-TFEB signaling axis makes it an invaluable asset for the scientific community. The quantitative data and detailed protocols provided in this guide offer a solid foundation for researchers and drug developers to harness the full potential of **ML-SA5** in advancing our understanding of lysosomal biology and developing novel therapeutic strategies.

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